N-(3,4-dimethoxybenzyl)-3-pyridinamine
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-pyridinamine is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to a pyridinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-pyridinamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3-aminopyridine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-pyridinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzylamine: Similar structure but lacks the pyridinamine moiety.
3-aminopyridine: Contains the pyridinamine moiety but lacks the 3,4-dimethoxybenzyl group.
N-(3,4-dimethoxybenzyl)-2-pyridinamine: Similar structure but with a different position of the pyridinamine moiety.
Uniqueness
N-(3,4-dimethoxybenzyl)-3-pyridinamine is unique due to the combination of the 3,4-dimethoxybenzyl group and the 3-pyridinamine moiety, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-6-5-11(8-14(13)18-2)9-16-12-4-3-7-15-10-12/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
IEMZUJNOCFNBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CN=CC=C2)OC |
Origin of Product |
United States |
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